Rimiterol-d4 (hydrobromide)
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Overview
Description
Rimiterol-d4 (hydrobromide) is a deuterated form of rimiterol hydrobromide, a selective β2-adrenoreceptor agonist. It is primarily used in scientific research for its bronchodilator properties, making it valuable in studies related to respiratory conditions such as asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rimiterol-d4 hydrobromide involves the incorporation of deuterium atoms into the molecular structure of rimiterol. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often require controlled environments to ensure the selective incorporation of deuterium without affecting the overall structure of the compound .
Industrial Production Methods
Industrial production of rimiterol-d4 hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are crucial to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
Rimiterol-d4 hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
Rimiterol-d4 hydrobromide is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the effects of deuterium incorporation on chemical reactions and stability.
Biology: The compound is used to investigate the biological pathways and mechanisms of β2-adrenoreceptor agonists.
Medicine: Research on rimiterol-d4 hydrobromide contributes to the development of new bronchodilators and treatments for respiratory conditions.
Mechanism of Action
Rimiterol-d4 hydrobromide exerts its effects by selectively binding to β2-adrenoreceptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and bronchodilation. The molecular targets include β2-adrenoreceptors, and the pathways involved are primarily related to the cyclic AMP signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Isoprenaline: A non-selective β-adrenoreceptor agonist with similar bronchodilator properties.
Salbutamol: A selective β2-adrenoreceptor agonist with a longer duration of action compared to rimiterol.
Terbutaline: Another selective β2-adrenoreceptor agonist used in the treatment of asthma.
Uniqueness
Rimiterol-d4 hydrobromide is unique due to its deuterium incorporation, which enhances its stability and allows for detailed studies on the effects of isotopic substitution. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C₁₂H₁₄D₄BrNO₃ |
---|---|
Molecular Weight |
308.2 |
Synonyms |
rel-4-[(R)-Hydroxy-(2S)-2-piperidinylmethyl]-1,2-benzenediol-d4 Hydrobromide (R*,S*)-4-(Hydroxy-2-piperidinylmethyl)-1,2-benzenediol-d4 Hydrobromide; erythro-α-(3,4-Dihydroxyphenyl)-2-piperidinemethanol-d4 Hydrobromide; Asmaten-d4; NSC 289336- |
Origin of Product |
United States |
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